Methyl diethylphosphonoacetate
Description
Significance and Research Context of Organophosphorus Compounds
Organophosphorus compounds, a class of organic molecules containing phosphorus, are fundamental to both biology and synthetic chemistry. researchgate.netwikipedia.org They are integral to life, forming the backbone of nucleic acids (DNA and RNA), and are key players in cellular energy transfer through molecules like Adenosine Triphosphate (ATP). researchgate.net Naturally occurring phosphonates, characterized by a stable carbon-phosphorus (C-P) bond, have been discovered in various organisms since 1959 and play roles that are still under investigation. nih.govwikipedia.org
In the realm of synthetic chemistry, the unique properties of the phosphorus atom have led to the development of a vast array of organophosphorus reagents and molecules. frontiersin.org These compounds are used extensively in industrial, agricultural, and medicinal chemistry. taylorandfrancis.com Phosphonates, for instance, are widely used as improved Wittig reagents for creating alkenes, while phosphines are crucial ligands in metal-catalyzed reactions. frontiersin.org The applications are diverse, ranging from herbicides like glyphosate (B1671968) to pharmaceuticals, including antiviral drugs such as Tenofovir and bisphosphonates for treating osteoporosis. wikipedia.orgwikipedia.orgresearchgate.net The development of synthetic methods to create P-C bonds remains an active and important area of chemical research due to the wide-ranging applications of these compounds. taylorandfrancis.com
Historical Perspective of Methyl Diethylphosphonoacetate (B8399255) in Organic Synthesis
The utility of methyl diethylphosphonoacetate is intrinsically linked to the development of the Horner-Wadsworth-Emmons (HWE) reaction. This reaction was first described in 1958 by Leopold Horner as a modification of the well-known Wittig reaction. wikipedia.org Horner demonstrated the use of phosphonate-stabilized carbanions, which were found to be more nucleophilic and less basic than the phosphonium (B103445) ylides used in the Wittig reaction. wikipedia.org The work was further defined by William S. Wadsworth and William D. Emmons. wikipedia.org
The HWE reaction involves the reaction of a phosphonate (B1237965), such as this compound, with an aldehyde or ketone in the presence of a base to form an alkene. wikipedia.orgslideshare.net A key advantage of the HWE reaction over the Wittig reaction is that the byproduct, a dialkyl-phosphate salt, is water-soluble and easily removed from the reaction mixture, simplifying purification. wikipedia.orgalfa-chemistry.com Furthermore, the HWE reaction typically shows a high stereoselectivity, predominantly forming the (E)-alkene (trans-isomer). wikipedia.orgnrochemistry.comalfa-chemistry.com
The synthesis of phosphonates like this compound is often achieved through the Michaelis-Arbuzov reaction, which involves the reaction of a trialkylphosphite with an organic halide. alfa-chemistry.com This historical development has positioned this compound and related phosphonates as reliable and indispensable reagents in the toolbox of organic chemists for the stereoselective synthesis of carbon-carbon double bonds.
Scope and Research Objectives for Advanced Studies of this compound
Contemporary research continues to explore and expand the applications of this compound. Its use as a reactant is critical in the synthesis of a variety of complex and biologically relevant molecules. sigmaaldrich.comfishersci.fi
Detailed Research Applications:
Synthesis of Fluorinated Compounds: It is used as a reagent in the preparation of branched allylic fluorides. sigmaaldrich.comambeed.commedchemexpress.com
Heterocyclic Chemistry: It serves as a reactant for preparing substituted thiophenes and furans, which have applications in the treatment of type 2 diabetes. chemicalbook.comsigmaaldrich.comfishersci.fi
Natural Product Synthesis: The reagent is a precursor in the synthesis of pyridone alkaloids with neuritogenic activity and immunosuppressive cyclopentanediol derivatives. chemicalbook.comsigmaaldrich.comfishersci.fi
Biochemical Tools: It is utilized in the modification of botulinum neurotoxin serotype A protease inhibitors. chemicalbook.comsigmaaldrich.comfishersci.fi
Cycloaddition Reactions: It participates in regioselective and stereoselective Diels-Alder reactions to create building blocks for antibiotics. sigmaaldrich.comambeed.com
Advanced studies are focused on several key objectives. One area involves the investigation of reaction mechanisms to better control stereoselectivity. For example, research using infrared spectroscopy has examined the intermediate species formed during the deprotonation of this compound in the presence of lithium salts, providing insight into the reaction pathway. researchgate.netrsc.org Other studies focus on expanding its utility in synthesizing complex molecular architectures, such as in the total synthesis of natural products like (-)-Salvinorin A. nih.govresearchgate.net Further research aims to develop new, more efficient synthetic protocols, including microwave-assisted reactions, to improve reaction times and yields. mdpi.com These ongoing investigations highlight the enduring importance of this compound as a foundational tool in advanced organic synthesis.
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-diethoxyphosphorylacetate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15O5P/c1-4-11-13(9,12-5-2)6-7(8)10-3/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSAXXHOGZNKJR-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(=O)OC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50147732 | |
| Record name | Methyl diethylphosphonoacetate | |
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Molecular Weight |
210.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1067-74-9 | |
| Record name | Methyl (diethylphosphono)acetate | |
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| Record name | Methyl diethylphosphonoacetate | |
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| Record name | Methyl diethylphosphonoacetate | |
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| Record name | Methyl diethylphosphonoacetate | |
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Synthetic Methodologies for Methyl Diethylphosphonoacetate and Its Analogs
Established Synthetic Pathways for Methyl Diethylphosphonoacetate (B8399255)
The most common and historically significant methods for preparing methyl diethylphosphonoacetate involve the Michaelis-Arbuzov reaction and various esterification strategies.
The Michaelis-Arbuzov reaction is a cornerstone for the formation of carbon-phosphorus bonds and represents the most direct route to phosphonate (B1237965) esters. wikipedia.org In this reaction, a trivalent phosphorus ester, such as triethyl phosphite (B83602), acts as a nucleophile, attacking an alkyl halide. wikipedia.org For the synthesis of this compound, triethyl phosphite is reacted with a methyl haloacetate (e.g., methyl chloroacetate (B1199739) or methyl bromoacetate).
The mechanism begins with the nucleophilic attack of the phosphorus atom on the electrophilic carbon of the methyl haloacetate, displacing the halide to form a quasi-phosphonium salt intermediate. In a subsequent step, the displaced halide anion attacks one of the ethyl groups on the phosphorus, resulting in the formation of the final pentavalent phosphonate product, this compound, and an ethyl halide byproduct. This reaction typically requires elevated temperatures, often between 120°C and 160°C, to drive the dealkylation of the intermediate. wikipedia.org
Table 1: Michaelis-Arbuzov Reaction for this compound
| Reactant 1 | Reactant 2 | Product | Conditions |
| Triethyl phosphite | Methyl chloroacetate | This compound | Heat (typically 120-160°C) |
An alternative to the Michaelis-Arbuzov reaction is the esterification of diethylphosphonoacetic acid. lookchem.com This approach is useful when the corresponding acid is readily available. The carboxylic acid can be converted to its methyl ester through standard esterification protocols. One effective method involves the use of orthoesters, such as triethyl orthoacetate, which can act as both the reagent and solvent. nih.gov The reaction's selectivity towards mono- or diesterification can often be controlled by temperature. nih.gov
Another strategy is the alkylation of a pre-formed phosphonoacetate anion. For instance, the deprotonation of a phosphonoacetate ester with a suitable base like sodium hydride (NaH) generates a nucleophilic carbanion that can then be alkylated. soton.ac.uk While typically used to introduce α-substituents, this principle can be adapted for ester modifications under specific conditions.
Synthesis of this compound Derivatives and Fluorinated Analogs
Modifications to the phosphonoacetate structure, particularly at the α-carbon and the phosphonate ester groups, lead to reagents with unique reactivity. Fluorinated analogs are especially significant for their role in stereoselective olefination reactions.
The introduction of fluorine atoms at the α-position of phosphonoacetates dramatically alters their reactivity. A prevalent method for this transformation is electrophilic fluorination using reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). researchgate.netnih.gov The synthesis typically involves the deprotonation of the phosphonoacetate starting material with a strong base, such as sodium hydride (NaH), to form the corresponding enolate. This enolate then reacts with the electrophilic fluorine source. researchgate.net
This method can be used to synthesize both mono- and di-fluorinated phosphonoacetates directly from the parent phosphonoacetate. researchgate.net The reaction can be carried out in solvents like tetrahydrofuran (B95107) (THF), sometimes with co-solvents like dimethylformamide (DMF), to achieve good yields. researchgate.net
Table 2: Electrophilic Fluorination of Phosphonoacetates
| Starting Material | Base | Fluorinating Agent | Product |
| Triethyl phosphonoacetate | NaH | Selectfluor® | Triethyl fluorophosphonoacetate |
| Triethyl phosphonoacetate | NaH | Selectfluor® (excess) | Triethyl difluorophosphonoacetate |
Methyl bis(2,2,2-trifluoroethyl)phosphonoacetate, widely known as the Still-Gennari reagent, is a critical tool for achieving high Z-selectivity in Horner-Wadsworth-Emmons reactions. numberanalytics.com Its synthesis has been optimized to be efficient and high-yielding.
A facile two-step procedure starts from trimethyl phosphonoacetate. researchgate.net The first step involves the formation of a silylated intermediate, methyl 2-{bis[(trimethylsilyl)oxy]phosphoryl}acetate. This intermediate is then subjected to Garegg–Samuelsson reaction conditions, which utilize triphenylphosphine (B44618) (Ph₃P) and iodine (I₂), followed by the addition of 2,2,2-trifluoroethanol. This one-pot, three-step process from phosphonic dichlorides can yield the desired product in high purity (over 95%) without the need for column chromatography. researchgate.netthieme-connect.com The Still-Gennari reagent is noted for its use with strong bases like potassium bis(trimethylsilyl)amide (KHMDS) at low temperatures to favor the formation of (Z)-alkenes. enamine.net
Table 3: Facile Synthesis of Still-Gennari Reagent
| Step | Starting Material | Reagents | Intermediate/Product | Yield |
| 1 | Trimethyl phosphonoacetate | TMSBr | Methyl 2-{bis[(trimethylsilyl)oxy]phosphoryl}acetate | - |
| 2 | Intermediate from Step 1 | Ph₃P, I₂, Imidazole, 2,2,2-Trifluoroethanol | Methyl bis(2,2,2-trifluoroethyl)phosphonoacetate | 94% researchgate.net |
Introducing various substituents at the α-carbon of phosphonoacetates creates a diverse library of reagents for the synthesis of substituted alkenes.
Alkylation: The most straightforward method for introducing alkyl groups is the deprotonation of the phosphonoacetate at the α-carbon with a base, followed by reaction with an alkyl halide. sorbonne-universite.frgrafiati.com Heterogeneous conditions using bases like potassium carbonate can facilitate this "one-pot" access to α-alkylated acrylic esters after subsequent reaction with formaldehyde. thieme-connect.com
Arylation: The introduction of aryl groups can be achieved through modern cross-coupling techniques. Palladium-catalyzed α-arylation has emerged as a powerful method. acs.orgacs.orgnih.gov This deprotonative cross-coupling process (DCCP) typically involves a palladium catalyst, such as Pd(OAc)₂, a suitable ligand like CataCXium A, and a base (e.g., NaOt-Bu) to couple the phosphonate with an aryl bromide. acs.orgnih.gov This method provides access to a range of diarylmethyl phosphonates, which are valuable precursors. acs.orgnih.gov
Green Chemistry Approaches and Sustainable Synthesis of Phosphonoacetates
In recent years, the principles of green chemistry have become integral to the development of synthetic methodologies, aiming to reduce environmental impact through the use of safer solvents, decreased energy consumption, and minimized waste generation. The synthesis of phosphonoacetates, including this compound, has benefited from these approaches, with microwave-assisted synthesis and phase-transfer catalysis emerging as key sustainable techniques. researchgate.netmdpi.com These methods often lead to higher yields, shorter reaction times, and milder reaction conditions compared to conventional procedures. dalalinstitute.com
Microwave (MW) irradiation has been established as a powerful tool in organic synthesis, acting as a molecular heater that can significantly accelerate reaction rates. mdpi.com This technique is considered an environmentally friendly method, particularly when it facilitates reactions under solvent-free conditions. researchgate.netrsc.org The growing trend of substituting conventional heating with microwave irradiation has been successfully applied to organophosphorus chemistry. mdpi.com
The use of microwaves can be particularly advantageous in the alkylation of active methylene (B1212753) compounds, a key step in the synthesis of substituted phosphonoacetates. Research has shown that solid-liquid phase C-alkylation of compounds with active methylene groups can be effectively carried out under microwave conditions, often without the need for a phase-transfer catalyst that might otherwise be required. mdpi.com This dual benefit of eliminating a catalyst and often the solvent represents a significant advancement in green synthesis. researchgate.net For instance, the solvent-free microwave-assisted alkylation of diethyl malonate, a structural analog of phosphonoacetates, demonstrates high efficiency. mdpi.com
Furthermore, core reactions for creating the phosphonate structure, such as the Michaelis-Arbuzov reaction, have been adapted for microwave-assisted, solvent-free conditions, providing an efficient and greener route to haloalkylphosphonates which can be precursors to other functionalized phosphonates. researchgate.net The benefits of microwave-assisted synthesis include not only significantly reduced reaction times and the potential for solventless reactions but also the efficient solubilization of reagents and often higher yields compared to conventional heating methods. rsc.orgdergipark.org.tr
Table 1: Comparison of Microwave-Assisted vs. Conventional Alkylation of Ethyl Acetoacetate (Analog to Phosphonoacetate)
This table illustrates the efficiency of microwave (MW) irradiation in the benzylation of ethyl acetoacetate, a compound with an active methylene group similar to phosphonoacetates. The data highlights the significant reduction in reaction time and the impact of the base used. Data sourced from mdpi.com.
| Entry | Alkylating Agent | Base | Method | Time (h) | Temp (°C) | Conversion (%) | Mono-alkylated Product Yield (%) |
| 1 | Benzyl Chloride | K₂CO₃ | Conventional | 24 | 80 | 33 | 29 |
| 2 | Benzyl Chloride | K₂CO₃ | MW | 2 | 120 | 82 | 63 |
| 3 | Benzyl Chloride | Cs₂CO₃ | MW | 2 | 120 | 73 | 54 |
Phase-transfer catalysis (PTC) is a sophisticated and environmentally benign chemical technique that facilitates the reaction between reactants located in different immiscible phases (e.g., liquid-liquid or solid-liquid). researchgate.netmdpi.comdalalinstitute.com The catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports an ion from an aqueous or solid phase into an organic phase where the reaction occurs. dalalinstitute.com This methodology is highly valued in green chemistry because it allows for the use of inexpensive and safer reagents and solvents, often leads to faster reaction rates under mild conditions, improves yields, and reduces the formation of by-products. researchgate.netdalalinstitute.com
The application of PTC has been widely explored in organophosphorus chemistry for various transformations, including alkylations, acylations, and nucleophilic substitutions. researchgate.nettandfonline.com Specifically, PTC has been successfully employed in the synthesis of phosphonates via reactions such as the Michaelis-Becker reaction, where chloromethyl-polystyrene-divinylbenzene is reacted to form phosphonate-derivatized resins under PTC conditions. researchgate.net The technique is suitable for synthesizing various phosphonates, such as α-hydroxyphosphonates and α-alkoxyphosphonates. tandfonline.com
Different PTC systems can be utilized depending on the specific reaction. While liquid-liquid systems are common, solid-liquid PTC is also frequently used for the alkylation of active methylene compounds. researchgate.netmdpi.com A less common but effective method is gas-liquid phase-transfer catalysis (g.l.-p.t.c.), which has been used for the Wittig-Horner reaction of triethyl phosphonoacetate with aromatic aldehydes. In this setup, the reactants flow in a gaseous state over a solid bed of a base, such as potassium carbonate, coated with a molten phase-transfer catalyst. However, the utility of a phase-transfer catalyst is not universal; in some syntheses, such as the one-pot alkylation and methylenation of t-butyl diethylphosphonoacetate, the addition of a catalyst did not significantly improve the outcome. thieme-connect.com
Table 2: Horner-Wadsworth-Emmons Reaction of Triethyl Phosphonoacetate via Gas-Liquid Phase-Transfer Catalysis
This table summarizes the reaction conditions and outcomes for the synthesis of various alkenes from triethyl phosphonoacetate and different aldehydes using gas-liquid phase-transfer catalysis (g.l.-p.t.c.). The data demonstrates the applicability of this green chemistry approach. Data sourced from .
| Aldehyde | Phosphonate | Base / Catalyst | Temp (°C) | Pressure (Torr) | Conversion (%) |
| Benzaldehyde (B42025) | Triethyl phosphonoacetate | K₂CO₃ + Carbowax 6000 | 130 | 5 | >95 |
| p-Chlorobenzaldehyde | Triethyl phosphonoacetate | K₂CO₃ + Carbowax 6000 | 130 | 5 | >95 |
| p-Methoxybenzaldehyde | Triethyl phosphonoacetate | K₂CO₃ + Carbowax 6000 | 130 | 5 | >95 |
| Cinnamaldehyde | Triethyl phosphonoacetate | K₂CO₃ + Carbowax 6000 | 130 | 5 | >95 |
Reaction Mechanisms and Mechanistic Investigations Involving Methyl Diethylphosphonoacetate
The Horner-Wadsworth-Emmons Reaction Mechanism
The HWE reaction commences with the deprotonation of the phosphonate (B1237965), such as methyl diethylphosphonoacetate (B8399255), to form a phosphonate carbanion. wikipedia.org This carbanion then undergoes a nucleophilic addition to an aldehyde or ketone, which is the rate-limiting step, forming diastereomeric oxaphosphetane intermediates. wikipedia.org These intermediates subsequently eliminate a dialkylphosphate salt to yield the alkene product. wikipedia.org The stereochemical outcome of the reaction, whether it favors the (E)- or (Z)-alkene, is determined by the relative rates of formation and elimination of these intermediates. wikipedia.org
Stereochemical Outcomes (E/Z Selectivity) in Horner-Wadsworth-Emmons Reactions
The stereoselectivity of the HWE reaction is a critical aspect, with the formation of either the (E)- or (Z)-alkene being influenced by a variety of factors. numberanalytics.com
Generally, the HWE reaction favors the formation of the more thermodynamically stable (E)-alkene. mdpi.com Several factors can be manipulated to enhance this inherent selectivity:
Steric Bulk: Increasing the steric bulk of the aldehyde reactant or the phosphonate itself promotes the formation of the (E)-alkene. numberanalytics.comwikipedia.org
Reaction Temperature: Higher reaction temperatures generally lead to greater (E)-selectivity. wikipedia.org For instance, conducting the reaction at 23 °C instead of -78 °C has been shown to favor the E-isomer. wikipedia.org
Cation Choice: The nature of the metal cation associated with the phosphonate carbanion plays a role, with lithium salts often providing higher (E)-selectivity compared to sodium or potassium salts. wikipedia.org
Electron-Withdrawing Groups: The presence of bulky, electron-withdrawing groups on the phosphonate can also enhance (E)-alkene selectivity. wikipedia.org
A study by Thompson and Heathcock systematically investigated the reaction of methyl 2-(dimethoxyphosphoryl)acetate with various aldehydes and found that while individual effects were small, their cumulative impact could significantly influence the stereochemical outcome. wikipedia.org
table:
| Factor | Influence on Selectivity |
|---|---|
| Increasing aldehyde steric bulk | Greater (E)-stereoselectivity wikipedia.org |
| Higher reaction temperatures (23 °C vs. -78 °C) | Greater (E)-stereoselectivity wikipedia.org |
| Cation | Li > Na > K for (E)-stereoselectivity wikipedia.org |
While the standard HWE reaction yields (E)-alkenes, specific modifications can be employed to favor the formation of the (Z)-isomer. A significant advancement in this area is the Still-Gennari modification, which utilizes phosphonates with electron-withdrawing groups, such as trifluoroethyl, in conjunction with strongly dissociating conditions like potassium hexamethyldisilazide (KHMDS) and 18-crown-6 (B118740) in tetrahydrofuran (B95107) (THF). wikipedia.org This method can achieve almost exclusive (Z)-alkene production. wikipedia.org The use of electron-deficient phosphonates is thought to accelerate the elimination of the oxaphosphetane intermediates. wikipedia.org
Furthermore, tin(II)-mediated conditions have proven effective for achieving high (Z)-selectivity in HWE reactions, particularly with ketones. nih.gov For instance, the reaction of aryl alkyl ketones with ethyl diethylphosphonoacetate in the presence of tin(II) trifluoromethanesulfonate (B1224126) (Sn(OTf)₂) and N-ethylpiperidine results in a highly (Z)-selective formation of α,β-unsaturated esters. nih.gov The proposed mechanism involves a six-membered transition state with Sn(II) chelation. nih.gov The use of methyl bis(trifluoroethyl)phosphonoacetate under these Sn(II)-mediated conditions further improves both the selectivity and the yield. nih.gov
| Reagent/Condition | Outcome |
| Still-Gennari (e.g., methyl bis(trifluoroethyl)phosphonoacetate, KHMDS, 18-crown-6) | Highly (Z)-selective wikipedia.org |
| Sn(OTf)₂ and N-ethylpiperidine with ethyl diethylphosphonoacetate | Highly (Z)-selective for ketones nih.gov |
| Sn(OTf)₂ and N-ethylpiperidine with methyl bis(trifluoroethyl)phosphonoacetate | Improved (Z)-selectivity and yield for ketones nih.gov |
Role of Bases and Solvents in Horner-Wadsworth-Emmons Reactions
When lithium bases are used to deprotonate methyl diethylphosphonoacetate in THF, the resulting anionic species can exist as a mixture of aggregates and externally solvated monomeric ion pairs. In a more polar solvent like acetonitrile, triple ions and even a small amount of free ions can also be present. Spectroscopic studies have revealed the complex nature of these solutions, where the phosphonate anion can form various species in equilibrium. The presence of a slight excess of the neutral phosphonate leads to the formation of intermediate species where the neutral phosphonate acts as a bidentate ligand for the lithium cation. These complex equilibria and the state of aggregation of the anionic species can significantly impact the reactivity and stereoselectivity of the subsequent olefination reaction.
The use of methylmagnesium bromide (MeMgBr) as a base in the HWE reaction offers a simple and highly effective method for achieving exceptional (E)-selectivity, often with (E):(Z) ratios exceeding 180:1. organic-chemistry.orgacs.org This protocol involves the deprotonation of an alkyl diethylphosphonoacetate with MeMgBr, followed by the addition of an aldehyde and heating. organic-chemistry.org This method consistently produces high yields of (E)-α,β-unsaturated esters with minimal isomerization, even with base-sensitive aldehydes. organic-chemistry.orgnih.gov The proposed mechanism suggests a reversible condensation of the phosphonate anion with the aldehyde, followed by a stereospecific syn-elimination from the more stable intermediate, leading to the (E)-olefin. organic-chemistry.org Compared to other bases like butyllithium (B86547) (BuLi) or the LiCl/DBU system, MeMgBr often provides superior diastereoselectivity and faster reaction times. organic-chemistry.org
Other Base Systems (e.g., NaH, LiOH)
The choice of base is critical for the initial deprotonation of this compound to generate the reactive phosphonate carbanion. wikipedia.org While various bases can be employed, sodium hydride (NaH) and lithium hydroxide (B78521) (LiOH) are common systems utilized in these transformations.
Sodium Hydride (NaH): Sodium hydride is a frequently used strong base for the Horner-Wadsworth-Emmons reaction. alfa-chemistry.com It effectively abstracts the acidic α-proton of this compound to form the corresponding carbanion. wikipedia.orgsynarchive.com This reaction is typically carried out in aprotic solvents like tetrahydrofuran (THF) or dimethoxyethane (DME). alfa-chemistry.comacs.org For instance, the reaction of pyrrole-2-carboxaldehyde with this compound in the presence of NaH is a key step in the synthesis of methyl-3-(pyrrol-2-yl)acrylate. nih.gov Similarly, it has been used in the synthesis of β,β-dimethylated amino acid building blocks, where this compound is added to a cooled mixture of NaH in dry DME. acs.org
Lithium Hydroxide (LiOH): Lithium hydroxide has been utilized as a base for promoting HWE olefinations. researchgate.net It can be used for the hydrolysis of the resulting ester from an HWE reaction, as seen in the conversion of methyl-3-(pyrrol-2-yl)acrylate to 2-pyrrolyl acrylic acid using LiOH·H₂O. nih.gov In other applications, LiOH is used directly for the saponification of ester groups in complex molecules that may have been synthesized using phosphonate reagents. acs.orgrsc.org For example, a mild and practical procedure for HWE olefination using α-cyano phosphonates is promoted by lithium hydroxide. researchgate.net
Interactive Table: Base Systems in HWE Reactions with this compound Analogs
| Base | Substrate/Reagent | Solvent | Conditions | Product | Yield | Source |
| NaH | Pyrrole-2-carboxaldehyde, this compound | THF | - | Methyl-3-(pyrrol-2-yl)acrylate | - | nih.gov |
| NaH | Aldehyde, this compound | Dry DME | 0 °C to ambient temp. | α,β-Unsaturated ester | - | acs.org |
| NaH | Aldehyde, Triethyl phosphonoacetate | THF | 0 °C to RT, 12.5 h | α,β-Unsaturated ester | 49% (2 steps) | synarchive.com |
| LiOH | Methyl-3-(pyrrol-2-yl)acrylate | - | Basic hydrolysis | 2-Pyrrolyl acrylic acid | - | nih.gov |
| LiOH | Ester 8 | Dioxane | 50 °C to 90 °C | Carboxylic acid 1 | - | acs.org |
| LiOH | Ester 4 | THF/H₂O | 0 °C | Carboxylic acid 5 | - | rsc.org |
Transition State Analysis and Computational Studies of Olefination Reactions
Computational studies and transition state analysis have provided profound insights into the mechanism and stereoselectivity of the Horner-Wadsworth-Emmons reaction. acs.orgnih.gov These investigations, often using ab initio calculations, explore the reaction pathway and the factors governing the preference for (E)- or (Z)-alkene formation. nih.govresearchgate.net
The reaction mechanism proceeds through the initial nucleophilic addition of the phosphonate carbanion to the carbonyl compound, forming an intermediate oxyanion. wikipedia.org This is followed by the formation of a four-membered oxaphosphetane intermediate, which is often the rate-determining step. nih.govnrochemistry.com The subsequent decomposition of this intermediate via P-C and O-C bond cleavage yields the final alkene product. nih.gov
Quantum chemical explorations have shown that in the gas phase, the oxaphosphetane formation is the rate-determining step. nih.govacs.org However, solvation can significantly influence the reaction path, and in solvated systems, the initial bimolecular formation of the oxyanion intermediate may become rate-limiting. acs.org
The stereoselectivity of the HWE reaction is a key feature, and computational models have been developed to rationalize the observed product ratios. acs.org The transition state leading to the trans-olefin is generally more stable and lower in energy than the transition state leading to the cis-olefin, which explains the common predominance of the (E)-isomer. nih.govnrochemistry.com Studies on various phosphonoacetates have shown a correlation between the electron-withdrawing ability of substituents on the phosphonate and the Z-selectivity of the reaction. researchgate.net Computational analysis suggests that these electron-withdrawing groups stabilize the intermediates and transition states, reducing the reversibility of the addition step and thereby increasing the proportion of the (Z)-product. researchgate.netelsevierpure.comtandfonline.com These theoretical models confirm that steric effects in the transition states of the addition step are critically important. elsevierpure.comtandfonline.com
Other Key Reactions and Mechanistic Insights
Elimination Reactions with Fatty Acids
This compound can participate in elimination reactions involving fatty acids. The process is described as a reaction where this compound first reacts with a proton to form diethylphosphonoacetate. This species subsequently undergoes an elimination reaction with fatty acids, leading to the formation of aliphatic hydrocarbons. biosynth.com This specific reaction mechanism was reportedly first proposed by Stork and co-workers. biosynth.com
Alkylation Reactions, including low-yield scenarios
The carbanion generated from the deprotonation of this compound is nucleophilic and can participate in alkylation reactions. wikipedia.org This occurs via an SN2 reaction between the enolate ion and an alkyl halide, allowing for the introduction of a methyl or primary alkyl group at the α-position. libretexts.org However, the success of this reaction can be limited. Aldehydes, for instance, are prone to undergo carbonyl condensation reactions instead of alkylation, often resulting in low yields of the desired alkylated product. libretexts.org The alkylation process can be repeated if an acidic α-hydrogen remains on the product, leading to dialkylated compounds. libretexts.org
Diels-Alder Reactions and Regioselectivity
This compound is a valuable reagent for preparing substrates for regioselective Diels-Alder reactions. chemicalbook.commedchemexpress.comsigmaaldrich.comsigmaaldrich.com The process typically involves a two-step sequence. First, this compound is used in a Horner-Wadsworth-Emmons reaction with an aldehyde or ketone to synthesize an α,β-unsaturated ester. This unsaturated ester then serves as a dienophile in a subsequent Diels-Alder cycloaddition reaction with a suitable diene. The regioselectivity of the cycloaddition is controlled by the electronic and steric properties of the dienophile, which was constructed using the phosphonate reagent. This strategy has been applied to the synthesis of building blocks for antibiotics. medchemexpress.comsigmaaldrich.comambeed.com
Palladium-Catalyzed Cycloalkenylation
Products derived from reactions involving this compound can serve as precursors in palladium-catalyzed transformations. For example, an α,β-unsaturated ester formed via an HWE reaction can be a substrate for a subsequent palladium-catalyzed cycloalkenylation. ethz.ch This synthetic strategy combines the strengths of both olefination and transition-metal catalysis to construct complex cyclic and bicyclic systems. organic-chemistry.org While direct palladium-catalyzed cycloalkenylation of the phosphonate itself is not the primary reaction, its utility lies in generating the necessary unsaturated systems required for these advanced catalytic cycles. ethz.ch
Applications of Methyl Diethylphosphonoacetate in Complex Molecule Synthesis
Total Synthesis of Natural Products and Bioactive Compounds
The HWE reaction employing methyl diethylphosphonoacetate (B8399255) serves as a key strategic element in the assembly of intricate molecular architectures found in nature. Its reliability and selectivity make it a go-to method for introducing unsaturation into a molecule, which can be a final feature of the target or an intermediate handle for further functionalization.
Methyl diethylphosphonoacetate is a key precursor in the synthesis of pyridone alkaloids, a class of natural products known for activities such as promoting neurite outgrowth. nih.govrsc.orgscience.govsigmaaldrich.com The synthesis often involves a Horner-Wadsworth-Emmons reaction where the phosphonate (B1237965) reagent is used to construct a critical α,β-unsaturated ester moiety. This unsaturated ester is then typically involved in a series of cyclization and functional group manipulation steps to form the core pyridone ring structure of the target alkaloid. The (E)-selectivity of the HWE reaction is often crucial for establishing the correct geometry required for subsequent cyclization reactions.
| Reaction | Role of this compound | Key Transformation | Significance |
| Horner-Wadsworth-Emmons Olefination | Reagent | Aldehyde → (E)-α,β-Unsaturated Ester | Establishes the carbon backbone and stereochemistry necessary for forming the pyridone core. |
| Reaction | Starting Material Feature | Reagent | Product Feature |
| Horner-Wadsworth-Emmons Olefination | Aldehyde on a cyclopentane (B165970) scaffold | This compound, Base (e.g., NaH) | α,β-Unsaturated ester side-chain |
The total synthesis of (±)-Indoxamycins, a group of natural products, utilizes this compound in a key Horner-Wadsworth-Emmons reaction. In the synthesis of Indoxamycin B, an aldehyde intermediate is treated with the ylide generated from this compound and sodium hydride (NaH) in tetrahydrofuran (B95107) (THF). sigmaaldrich.com This reaction successfully forms the desired α,β-unsaturated methyl ester with a high yield of 94%. This step is critical for elongating a side chain of the molecule, which is further elaborated to complete the synthesis of the target natural product. sigmaaldrich.com
| Parameter | Details |
| Target Molecule | (±)-Indoxamycin B |
| Reaction Type | Horner-Wadsworth-Emmons Olefination |
| Reactant | Aldehyde intermediate (233) |
| Reagents | This compound, Sodium Hydride (NaH) |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Time | 48 hours |
| Temperature | Room Temperature |
| Yield | 94% |
| Reference | sigmaaldrich.com |
The total synthesis of (+)-Asperolide C, a tetranic acid-containing natural product, also features a crucial olefination step involving this compound. sigmaaldrich.com Similar to the indoxamycin synthesis, an aldehyde precursor is subjected to a Horner-Wadsworth-Emmons reaction. The phosphonate is deprotonated with sodium hydride in THF to form the reactive carbanion, which then reacts with the aldehyde. This reaction proceeds efficiently, affording the corresponding α,β-unsaturated ester in 94% yield, thereby installing a key structural fragment of the Asperolide C molecule. sigmaaldrich.com
| Parameter | Details |
| Target Molecule | (+)-Asperolide C |
| Reaction Type | Horner-Wadsworth-Emmons Olefination |
| Reactant | Aldehyde intermediate |
| Reagents | This compound, Sodium Hydride (NaH) |
| Solvent | Tetrahydrofuran (THF) |
| Yield | 94% |
| Reference | sigmaaldrich.com |
The complex, multi-ring structure of the C18-norditerpenoid alkaloid Neofinaconitine was assembled using this compound in a critical Horner–Wadsworth–Emmons olefination step. google.com Following a Diels-Alder reaction that formed an inseparable mixture of regioisomers, a ketone intermediate (18) was subjected to olefination. The reaction utilized potassium bis(trimethylsilyl)amide (KHMDS) as the base to generate the phosphonate carbanion from this compound. This transformation was a key part of a six-step sequence to convert the initial cycloadduct mixture into a separable Weinreb amide intermediate (19), advancing the synthesis toward the intricate core of neofinaconitine. google.com
| Parameter | Details |
| Target Molecule | Neofinaconitine |
| Reaction Type | Horner–Wadsworth–Emmons Olefination |
| Reactant | Ketone intermediate (18) |
| Reagents | This compound, Potassium bis(trimethylsilyl)amide (KHMDS) |
| Significance | Key step in a multi-step conversion of an isomeric mixture to a separable intermediate. |
| Reference | google.com |
This compound plays a role in the synthesis of analogs of sphingosine (B13886), which are important molecules in cell signaling. Specifically, it is used in the synthesis of inhibitors for sphingosine kinase 2 (SphK2), an enzyme implicated in cancer. nih.gov In a divergent synthesis approach, a key cyclohexanone (B45756) intermediate is converted to an α,β-unsaturated ester via a Horner–Wadsworth–Emmons olefination. nih.gov The reaction involves treating this compound with sodium tert-butoxide in dichloromethane (B109758) at low temperatures, followed by the addition of the ketone. This step generates a versatile intermediate that can be further modified to produce a library of potential SphK2 inhibitors. nih.gov
| Parameter | Details |
| Target | Sphingosine Kinase 2 (SphK2) Inhibitors |
| Reaction Type | Horner–Wadsworth–Emmons Olefination |
| Reactant | Substituted Cyclohexanone intermediate (3) |
| Reagents | This compound, Sodium tert-butoxide |
| Solvent | Dichloromethane (CH2Cl2) |
| Temperature | -78 °C to room temperature |
| Product | α,β-Unsaturated Ester (5) |
| Reference | nih.gov |
Synthesis of Cyclohexene (B86901) Core of Anthracyclines and Milbemycins
A key application of this compound is in the synthesis of the cyclohexene core structure found in important antibiotic classes like anthracyclines and milbemycins. cookechem.com The synthetic strategy involves a Wittig-type reaction, specifically the Horner-Wadsworth-Emmons reaction, followed by a Diels-Alder cycloaddition.
In a published approach, this compound is reacted with methacrolein (B123484) in a Wittig-type reaction to prepare the diene, methyl (E)-4-methyl-2,4-pentadienoate. cookechem.com This diene then serves as a crucial component in a subsequent Diels-Alder reaction. The thermal addition of this diene to a captodative olefin, such as 3-p-nitrobenzoyloxy-3-buten-2-one, proceeds with high stereo- and regioselectivity. cookechem.comconicet.gov.ar This cycloaddition yields the desired endo and ortho adduct, which constitutes the foundational cyclohexene ring of the target antibiotics. cookechem.com Researchers have investigated the use of various Lewis acids, including Zinc Chloride (ZnCl₂), Titanium Tetrachloride (TiCl₄), and Magnesium Bromide (MgBr₂), to enhance the reaction conditions and improve the yield of the cycloadduct. conicet.gov.ar Further chemical modifications, such as allylic functionalization and epimerization of the resulting cycloadducts, lead to the specific cyclohexene A-rings characteristic of aclacinomycin, α- and β-rhodomycins, and the cyclohexene moiety of milbemycins β1 and E. cookechem.com
| Reactant 1 | Reactant 2 | Key Reaction Type | Product/Intermediate | Reference |
| This compound | Methacrolein | Horner-Wadsworth-Emmons Reaction | Methyl (E)-4-methyl-2,4-pentadienoate (diene) | cookechem.com, |
| Methyl (E)-4-methyl-2,4-pentadienoate | 3-p-nitrobenzoyloxy-3-buten-2-one | Diels-Alder Reaction | Cyclohexene core for Anthracyclines and Milbemycins | cookechem.com, |
Synthesis of Pharmaceutical Intermediates and Drug Candidates
The utility of this compound extends significantly into medicinal chemistry, where it serves as a key reagent in the synthesis of various pharmaceutical intermediates and potential drug candidates. guidechem.com Its primary role is in the Horner-Wadsworth-Emmons olefination, which provides a reliable method for constructing carbon-carbon double bonds with high (E)-selectivity, a common feature in many biologically active molecules. conicet.gov.arwikipedia.orgorganic-chemistry.org
Preparation of Allylic Fluorides
This compound is a reagent used in the preparation of branched allylic fluorides. chemicalbook.comlookchem.commedchemexpress.com These fluorinated organic molecules are valuable intermediates in the production of pharmaceuticals and agrochemicals. The synthesis leverages the Horner-Wadsworth-Emmons reaction, where the phosphonate carbanion, generated by deprotonating this compound, reacts with a suitable carbonyl compound. wikipedia.orgnrochemistry.com While the classic HWE reaction is a powerful tool for creating α,β-unsaturated esters, its principles are applied in synthetic routes that lead to the formation of allylic systems. conicet.gov.ar The introduction of a fluorine atom into these molecules can significantly alter their biological properties, making allylic fluorides important targets in drug discovery. Research has demonstrated the iridium-catalyzed asymmetric synthesis of tertiary allylic fluorides, highlighting the importance of developing methods to access these structures. escholarship.org
Synthesis of Substituted Thiophenes and Furans for Diabetes Treatment
This compound is employed as a reactant in the synthesis of substituted thiophenes and furans, which have been investigated for their potential application in the treatment of type 2 diabetes. cookechem.comchemicalbook.comlookchem.com The synthesis of these heterocyclic compounds often requires the construction of side chains or the annulation of rings, where the Horner-Wadsworth-Emmons reaction is a key step. For instance, in the synthesis of sulfur-containing heterocyclic fatty acids, the ethyl ester analogue of this compound was used in an HWE reaction with an aldehyde to create an (E)-α,β-unsaturated ester, which is a precursor to the final thiophene-containing molecule. unit.no Similarly, research has shown that products from HWE reactions can be readily converted into furan (B31954) derivatives. researchgate.net The resulting substituted thiophenes and furans are explored as potential therapeutic agents, with some patent literature describing thiophene (B33073) derivatives specifically for the treatment of diabetes. google.com
Modification of Botulinum Neurotoxin Serotype A Protease Inhibitors
The compound is utilized in the chemical modification of inhibitors targeting botulinum neurotoxin serotype A (BoNT/A) protease. cookechem.comchemicalbook.comlookchem.com BoNT/A is a potent neurotoxin, and its protease is a significant target for the development of therapeutic countermeasures. this compound serves as a reagent to synthesize or modify molecules that can act as inhibitors. This application in medicinal chemistry highlights the compound's role in creating structurally precise organic molecules with potential therapeutic value for treating various neurological conditions.
Synthesis of N-Methyl-D-Aspartate Receptor Modulators
This compound plays a role in the synthesis of allosteric modulators of the N-Methyl-D-aspartate (NMDA) receptor. lookchem.com The NMDA receptor is crucial for synaptic plasticity, learning, and memory, and its dysfunction is implicated in neurological disorders like schizophrenia and Alzheimer's disease. lookchem.com In the synthesis of 2-naphthoic acid derivatives designed as NMDA receptor modulators, a carboxymethyl group was introduced into a ketone intermediate using a Wittig reaction with this compound. lookchem.com This reaction formed an alkene that was subsequently hydrogenated to yield the desired saturated ester, which was then hydrolyzed to the final di-acid product. lookchem.com This synthetic step was critical for creating compounds that were evaluated for their ability to positively or negatively modulate NMDA receptor activity. lookchem.com Additionally, phosphono cyclopropyl (B3062369) derivatives, synthesized using phosphonates, have been developed as conformationally constrained analogues of 2-amino-5-phosphonopentanoic acid, which act as competitive antagonists at the NMDA receptor. nih.gov
| Intermediate Compound | Reagent | Reaction Type | Target Class | Reference |
| Ketone (40) | This compound | Wittig Reaction | N-Methyl-D-Aspartate Receptor Modulators | lookchem.com |
| N-Cbz-(D)-allylglycine (201) | Dimethyl diazomethylphosphonate (5a) | Cyclopropanation | NMDA Receptor Antagonists | nih.gov |
Development of Protein Tyrosine Phosphatase Inhibitors
This compound is a key reagent in the development of small molecule inhibitors for protein tyrosine phosphatases (PTPs), particularly PTP1B, which is a therapeutic target for type 2 diabetes and obesity. google.comgoogle.com In one study, a Horner-Wadsworth-Emmons reaction was performed between an aldehyde intermediate (methyl 5-(5-formylfuran-2-yl)-2-hydroxybenzoate) and this compound. google.com This reaction, facilitated by lithium hydroxide (B78521) in tetrahydrofuran, produced a methyl diester with an 84% yield, which served as a precursor for a dicarboxylic acid inhibitor. google.com This demonstrates the compound's utility in building the specific chemical scaffolds required for PTP inhibition. google.com Other research and patents also describe the use of this compound in Horner-Wadsworth-Emmons reactions to produce intermediates for PTP inhibitors.
Synthesis of Nucleoside Analogues (e.g., Uridine-4-phosphate)
The synthesis of modified nucleosides is of significant interest due to their potential as therapeutic agents. This compound and its derivatives play a crucial role in creating analogues of high-energy intermediates in biochemical pathways. For instance, analogues of uridine-4-phosphate (U-4-P), an intermediate in the biosynthesis of cytidine (B196190) triphosphate, have been synthesized using a Horner-Wadsworth-Emmons-type reaction. nih.govjst.go.jp
In a key step, the sodium salt of tert-butyl diethylphosphonoacetate reacts with a protected, 4-O-activated uridine (B1682114). nih.govjst.go.jp This reaction introduces the phosphonate moiety at the 4-position of the uridine base. Subsequent deprotection and decarboxylation yield the methylene (B1212753) analogue of U-4-P. nih.govjst.go.jp This synthetic strategy provides access to stable mimics of biologically important, yet transient, molecules, which are invaluable tools for studying enzyme mechanisms and for the development of enzyme inhibitors. nih.govjst.go.jpacs.org The general approach is outlined in the table below.
| Step | Description | Reactants | Product |
| 1 | Horner-Wadsworth-Emmons Reaction | Sodium salt of tert-butyl diethylphosphonoacetate, Protected 4-O-activated uridine | Protected methylene analogue of U-4-P |
| 2 | Deprotection & Decarboxylation | Protected methylene analogue of U-4-P | Methylene analogue of Uridine-4-phosphate |
Table 1: General steps for the synthesis of the methylene analogue of Uridine-4-phosphate.
It is noteworthy that while the initial research utilized tert-butyl diethylphosphonoacetate, the fundamental reactivity of the phosphonate carbanion is analogous to that of this compound. nih.govjst.go.jpacs.org
Synthesis of β,β-Dimethylated Amino Acid Building Blocks
Chiral Synthesis and Asymmetric Transformations
The Horner-Wadsworth-Emmons (HWE) reaction, for which this compound is a key reagent, is a powerful tool in stereoselective synthesis. By controlling the reaction conditions and the nature of the reactants, specific stereoisomers can be preferentially formed.
The HWE reaction is renowned for its ability to produce predominantly E-alkenes from aldehydes. tu-darmstadt.de However, the stereoselectivity of the reaction, particularly with ketones, can be influenced to favor either the E or Z diastereomer. nih.gov This diastereoselectivity is dependent on several factors, including the structure of the phosphonate reagent, the base employed, the reaction temperature, and the presence of metal additives. tu-darmstadt.denih.gov
For example, conventional HWE reactions of aryl alkyl ketones with ethyl diethylphosphonoacetate using sodium hydride typically yield the corresponding α,β-unsaturated esters with modest E-selectivity. nih.gov In contrast, employing a combination of Sn(OSO₂CF₃)₂ and N-ethylpiperidine can lead to a highly Z-selective outcome. nih.gov The choice of the phosphonate itself is also critical; reagents like methyl bis(2,2,2-trifluoroethyl)phosphonoacetate are known to favor the formation of Z-alkenes. This tunability allows for the synthesis of specific diastereomers required for the construction of complex target molecules.
| Condition | Predominant Isomer | Reference |
| NaH, THF | E-alkene (modest selectivity) | nih.gov |
| Sn(OSO₂CF₃)₂, N-ethylpiperidine | Z-alkene (high selectivity) | nih.gov |
| Use of methyl bis(2,2,2-trifluoroethyl)phosphonoacetate | Z-alkene (high selectivity) |
Table 2: Influence of reaction conditions on the diastereoselectivity of the Horner-Wadsworth-Emmons reaction.
The development of asymmetric variants of the HWE reaction allows for the synthesis of chiral molecules with high enantiomeric excess. One approach involves the use of chiral auxiliaries. These can be incorporated into the phosphonate reagent or used as external ligands that coordinate to the metal ions involved in the reaction.
A notable example is the use of an external chiral ligand in the olefination of 4-substituted cyclohexanones with lithium phosphonates. This method leads to the formation of hydroxyphosphonate intermediates in high enantiomeric excess, which then proceed to the desired chiral alkene products. The use of chiral diamines in conjunction with Sn(II)-mediated HWE reactions has also been explored to induce asymmetry. nih.gov These strategies are pivotal for accessing enantiomerically enriched building blocks for the synthesis of complex, biologically active compounds.
This compound and its analogues are instrumental in synthetic routes aimed at producing enantiopure compounds. The stereoselective HWE reaction is a key step in many such syntheses. For example, the enantioselective total synthesis of the antitumor macrolide Rhizoxin D utilized a Horner-Wadsworth-Emmons reaction to establish a crucial carbon-carbon double bond with specific stereochemistry.
In the synthesis of the enantiopure natural product (+)-trans-monocyclofarnesol, a stereoselective Horner-Wadsworth-Emmons reaction between triethyl phosphonoacetate and γ-dihydroionone was a key transformation. Similarly, the anion of diethylphosphonoacetate has been used in the synthesis of an intermediate for Oseltamivir, an enantiopure antiviral drug. These applications underscore the importance of the HWE reaction with reagents like this compound in modern asymmetric synthesis, enabling the construction of complex chiral molecules from readily available starting materials. nih.gov
Advanced Spectroscopic and Computational Analysis in Research on Methyl Diethylphosphonoacetate
Spectroscopic Characterization Techniques (e.g., NMR, UV Absorption)
Spectroscopic techniques are fundamental for the unambiguous identification and structural elucidation of methyl diethylphosphonoacetate (B8399255) and its reaction products. Nuclear Magnetic Resonance (NMR) and Ultraviolet (UV) absorption spectroscopy are among the most common methods employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for probing the structure of methyl diethylphosphonoacetate. 1H, 13C, and 31P NMR spectroscopy are used to characterize the molecule and its intermediates in reactions. For instance, in studies of carbanion formation, NMR data reveals strong perturbations of the molecule's structure upon interaction with lithium cations, as evidenced by significant variations in 31P and 13C carbonyl shifts. rsc.org The formation of intermediate species involving the phosphonate (B1237965) as a bidentate ligand for Li+ has been characterized using 31P NMR spectroscopy. rsc.org The 1H NMR spectrum provides confirmation of the compound's structure, with one analysis reporting a purity of 99.12% by GC. medchemexpress.com
Interactive Table: Representative NMR Data for this compound
Click on the headers to sort the data.
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 1H | 4.22 - 4.12 | m | CH3CH 2O | |
| 1H | 3.74 | s | OCH 3 | |
| 13C | 153.6 | d | 3JP–C = 11.4 | C=O |
| 13C | 141.2 | d | 1JP–C = 188.4 | P-C |
| 31P | 27.8 | P =O | ||
| Note: The 13C data corresponds to a derivative, imidazophosphonate 7, synthesized from this compound, illustrating the application of NMR in characterizing reaction products. beilstein-journals.org |
UV Absorption Spectroscopy is used to identify the presence of chromophores within the molecule. This compound itself has a UV absorption peak at approximately 220 nm, which can be used for its identification. biosynth.com While the parent compound has limited UV absorption, its derivatives, particularly those incorporating aromatic rings, exhibit significant absorption that is studied to understand their electronic and photophysical properties. For example, derivatives like ortho-acyloxylated azobenzenes synthesized using the phosphonate show distinct absorption spectra that are sensitive to pH, a key characteristic for their application as photoswitches. researchgate.net
Computational Chemistry and Modeling
Computational methods provide a theoretical framework to complement experimental findings, offering insights into reaction mechanisms, molecular conformations, and structure-activity relationships that are often difficult to obtain through experimentation alone.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations are instrumental in elucidating reaction mechanisms, particularly for C-C bond-forming reactions like the Horner-Wadsworth-Emmons (HWE) olefination.
Research has employed DFT to study the reaction between benzaldehyde (B42025) and this compound to understand the nonradiative decay and photoisomerization pathways of the resulting products. nii.ac.jp DFT calculations have also been used to rationalize the factors controlling stereoselectivity in organocatalyzed reactions. researchgate.net By modeling the transition states, researchers can identify crucial elements that affect the energy differences between diastereomeric pathways, thereby explaining or predicting the outcome of a reaction. researchgate.net Control experiments combined with DFT calculations have been crucial in revealing that the polarity reversal of functional groups induced by specific reagents and the subsequent formation of a Pd(IV) intermediate are key steps in certain catalytic cycles involving phosphonate reagents. researchgate.net
Conformational analysis and molecular dynamics (MD) simulations are used to study the spatial arrangement of atoms in a molecule and how they change over time. These techniques are particularly valuable when this compound is used as a building block for larger, more complex molecules with specific biological or material properties.
For example, the Horner-Wittig reaction using this compound has been tested in the synthesis of β-substituted conformationally constrained prolines, where understanding the conformational preferences is key to designing the synthetic target. researchgate.netresearchgate.net In the development of biased opioid agonists, MD simulations helped to show that strong non-polar interactions between a helix and a three-carbon spacer, introduced via a reaction with this compound, were essential for conferring the desired G-protein bias. nih.gov Furthermore, Quantum Mechanical/Molecular Mechanical (QM/MM) molecular dynamics studies have been conducted on enzymes that catalyze the methylation of histone peptides containing lysine (B10760008) and its analogues, providing insight into the molecular requirements for efficient catalysis. ru.nl
Quantitative Structure-Activity Relationship (QSAR) and the related Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry and agrochemistry for optimizing the biological activity of a lead compound. These studies correlate variations in the chemical structure of a series of compounds with their measured biological effects. This compound serves as a key reagent in the synthesis of various compounds that are then subjected to SAR and QSAR analysis.
Antinociceptive/Anti-inflammatory Agents: A QSAR study was performed on substituted imidazophosphor ester based tetrazolo[1,5-b]pyridazines, which were synthesized from this compound. The study deduced that an amino group substituent has a positive effect on the anti-inflammatory and antinociceptive activities. beilstein-journals.org
DOT1L Inhibitors for Cancer Therapy: In the development of inhibitors for the DOT1L enzyme, implicated in certain cancers, SAR studies were conducted on molecules synthesized using this compound. These studies revealed that modifications to a linker region, such as the insertion of an additional ethyl group, led to a significant loss in potency. nih.gov
Neuropathic Pain Treatment: SAR studies of simplified mirogabalin (B560033) derivatives, synthesized via a pathway involving this compound, have been conducted to develop ligands for the voltage-gated calcium channel α2δ subunit for the treatment of chronic neuropathic pain. researchgate.net
Interactive Table: Summary of SAR/QSAR Findings for Derivatives of this compound
Explore the relationship between structural changes and biological activity.
| Compound Series | Target/Application | Key Structural Moiety from MDPA | SAR/QSAR Finding | Reference |
| Imidazophosphor ester tetrazolo[1,5-b]pyridazines | Antinociceptive/Anti-inflammatory | Phosphonoacetate | The presence of an amino group substituent enhances biological activity. | beilstein-journals.org |
| Octahydrocyclopenta[c]pyrrole derivatives | DOT1L Inhibition (Cancer) | Linker formation | Extending the linker length by inserting an ethyl group caused a >2-fold decrease in potency. | nih.gov |
| Simplified Mirogabalin Derivatives | Neuropathic Pain (α2δ Ligands) | Bicyclic core synthesis | The synthetic pathway enables the creation of various bicyclic structures to probe structure-activity relationships. | researchgate.net |
Future Directions and Emerging Research Avenues for Methyl Diethylphosphonoacetate
Exploration of Novel Reaction Conditions and Catalytic Systems
The development of novel reaction conditions and catalytic systems for reactions involving methyl diethylphosphonoacetate (B8399255) is a key area of future research. A significant focus is on improving the efficiency and selectivity of well-established transformations like the Horner-Wadsworth-Emmons (HWE) reaction.
Development of More Sustainable and Environmentally Benign Protocols
A major thrust in modern chemistry is the development of "green" and sustainable synthetic methods. For reactions utilizing methyl diethylphosphonoacetate, this involves exploring alternatives to hazardous reagents and solvents. Research is ongoing to replace traditional strong bases like sodium hydride with milder and more environmentally friendly options. conicet.gov.arsoton.ac.uk For instance, the use of solid-supported catalysts, such as fluorapatite, has shown promise in promoting HWE reactions with high conversion and selectivity, offering a recyclable and potentially less hazardous alternative. researchgate.net
Microwave-assisted synthesis is another avenue being explored to create more sustainable protocols. mdpi.com Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields and selectivity, leading to more energy-efficient processes. mdpi.com The investigation of solvent effects under microwave conditions has shown that the choice of solvent can be optimized to further enhance reaction rates. mdpi.com
Application in New Areas of Organic Synthesis and Materials Science
While this compound is well-established in the synthesis of α,β-unsaturated esters, its application in new areas of organic synthesis and materials science is a growing field of interest.
In organic synthesis, the focus is on utilizing this reagent for the construction of complex molecular architectures found in natural products and pharmaceuticals. conicet.gov.ar For example, it has been employed in the synthesis of precursors for pyridone alkaloids, immunosuppressive cyclopentanediol derivatives, and modifiers of botulinum neurotoxin protease inhibitors. sigmaaldrich.comsigmaaldrich.com Its role in the synthesis of functionalized heterocycles, such as substituted thiophenes and furans with potential applications in treating type 2 diabetes, is also an active area of investigation. sigmaaldrich.comsigmaaldrich.com
In materials science, the phosphonate (B1237965) moiety of this compound and its derivatives offers opportunities for the development of new materials. Phosphonates are known for their ability to coordinate with metal ions and adhere to surfaces, making them suitable for applications in areas such as surface modification, and the creation of novel polymers and nanocomposites. researchgate.net
Mechanistic Elucidation of Underexplored Transformations
A deeper understanding of the mechanisms of reactions involving this compound is crucial for optimizing existing methods and developing new transformations. While the general mechanism of the HWE reaction is well-understood, the factors governing its stereoselectivity, particularly in the formation of Z-alkenes, are still under investigation. researchgate.net Computational studies are being employed to model reaction intermediates and transition states to better predict and control the geometric outcome of these reactions. researchgate.net
Furthermore, the mechanisms of less common reactions involving this compound are also being explored. For instance, its reaction with protons to form diethylphosphonoacetate, which can then participate in other transformations, presents opportunities for developing novel synthetic methodologies. biosynth.com
Integration with Combinatorial Chemistry and High-Throughput Screening
The principles of combinatorial chemistry and high-throughput screening are being increasingly applied to accelerate the discovery of new reactions and bioactive molecules. jdigitaldiagnostics.com this compound and its derivatives are well-suited for these approaches due to their versatility and the ability to readily introduce diversity into molecular scaffolds. jdigitaldiagnostics.comunibe.ch
Libraries of compounds can be synthesized by reacting various phosphonoacetate derivatives with a range of aldehydes and ketones. jdigitaldiagnostics.com These libraries can then be screened for biological activity, leading to the rapid identification of new drug leads. jdigitaldiagnostics.com High-throughput experimentation methods are also being used to quickly screen different reaction conditions, catalysts, and reagents to optimize synthetic protocols. researchgate.net For example, this approach has been successfully used to discover new inhibitors of enzymes like diacylglycerol acyltransferase type 1 (DGAT-1). researchgate.net
Design of New Phosphonoacetate Derivatives with Enhanced Reactivity or Selectivity
The design and synthesis of new phosphonoacetate derivatives with tailored reactivity and selectivity is a significant area of future research. By modifying the structure of the phosphonoacetate reagent, chemists can fine-tune its electronic and steric properties to achieve specific outcomes in chemical reactions.
One key area of focus is the development of reagents that provide high Z-selectivity in the HWE reaction. researchgate.net For example, phosphonoacetates with bulky or electron-withdrawing groups on the phosphorus atom, such as bis(2,2,2-trifluoroethyl) or diaryl phosphonates, have been shown to favor the formation of Z-alkenes. conicet.gov.arresearchgate.net Researchers are continuously exploring new ester groups and substituents to further enhance this selectivity. researchgate.net
Another direction is the synthesis of fluorinated phosphonoacetate derivatives. researchgate.net The introduction of fluorine atoms can significantly alter the biological activity and physicochemical properties of molecules. researchgate.net Methods for the selective mono- and difluorination of phosphonoacetates are being developed to provide access to a wider range of fluorinated building blocks for medicinal chemistry. researchgate.net
The development of chiral phosphonoacetate derivatives is also of great interest for asymmetric synthesis. researchgate.net These reagents can be used to control the stereochemistry of newly formed double bonds, providing access to enantiomerically pure compounds, which is crucial for the development of many pharmaceuticals. researchgate.net
Q & A
Q. What are the standard synthetic protocols for preparing methyl diethylphosphonoacetate in organic chemistry?
this compound is synthesized via nucleophilic substitution or esterification reactions. For example, it is prepared by reacting diethyl phosphonoacetate with methyl halides in the presence of a base like sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS) in tetrahydrofuran (THF) at low temperatures (0°C to room temperature) . Reaction monitoring via thin-layer chromatography (TLC) and purification via silica gel column chromatography (e.g., hexanes/EtOAC) are standard practices to achieve >95% purity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
The compound is classified as an irritant (Xi, R36/37/38) and requires personal protective equipment (PPE) including nitrile gloves, goggles, and lab coats. Work should be conducted in a fume hood to avoid inhalation of vapors. Spills must be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as hazardous waste .
Q. Which analytical techniques are recommended for characterizing this compound and its derivatives?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is essential for structural confirmation. For example, ¹H NMR of this compound shows distinct signals at δ 3.71 ppm (methoxy group) and δ 1.22–1.37 ppm (ethyl groups) . Mass spectrometry (ESI-MS or GC-MS) and infrared (IR) spectroscopy further validate purity and functional groups .
Advanced Research Questions
Q. How does the choice of base influence stereoselectivity in Horner-Wadsworth-Emmons (HWE) reactions using this compound?
Strong, non-nucleophilic bases like KHMDS or NaH are preferred for deprotonating the phosphonate, enabling stereoselective olefination. For example, KHMDS in THF at −78°C promotes (Z)-selectivity (up to 95:5 Z/E ratio) in α,β-unsaturated ester synthesis, while weaker bases may lead to isomerization . Solvent polarity and temperature gradients further modulate selectivity .
Q. What methodologies resolve contradictions in reported yields for cross-coupling reactions involving this compound?
Discrepancies in yields (e.g., 37% vs. 82% in HWE reactions) often stem from variations in reaction conditions. Systematic optimization of (i) stoichiometry (e.g., 2.5 equivalents of phosphonate), (ii) solvent systems (THF vs. DMF), and (iii) purification techniques (e.g., column chromatography vs. recrystallization) is critical. For instance, pre-activation of the phosphonate with KHMDS improves reactivity .
Q. How can solvent systems and temperature gradients optimize phosphonate-mediated olefination reactions?
Polar aprotic solvents like THF enhance base solubility and reaction homogeneity, while dichloromethane (DCM) facilitates low-temperature deprotonation (−78°C). Gradual warming to room temperature ensures complete conversion without side reactions. For example, THF at −78°C → rt achieves 82% yield in cyclohexylidene acetate synthesis .
Q. What strategies mitigate competing side reactions during multi-step syntheses involving this compound?
Stepwise quenching with saturated NH₄Cl prevents acid-sensitive intermediate degradation. Sequential extraction (e.g., CH₂Cl₂/H₂O) and drying over Na₂SO₄ minimize residual water. For Pd-catalyzed steps, rigorous degassing with argon reduces undesired oxidation .
Key Research Applications
- Bioactive Molecule Synthesis : Used in sphingosine kinase 2 inhibitors (e.g., α,β-unsaturated esters for anticancer studies) .
- Antiviral Agents : Key intermediate in vinyl sulfone-based protease inhibitors targeting Venezuelan equine encephalitis virus .
- Natural Product Synthesis : Facilitates tricyclic cyclopropane formation in diterpenoid alkaloid total synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
